10-Keto-25-hydroxyvitamin D3

Catalog No.
S630661
CAS No.
86852-07-5
M.F
C26H42O3
M. Wt
402.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Keto-25-hydroxyvitamin D3

CAS Number

86852-07-5

Product Name

10-Keto-25-hydroxyvitamin D3

IUPAC Name

(2E,4R)-2-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one

Molecular Formula

C26H42O3

Molecular Weight

402.6 g/mol

InChI

InChI=1S/C26H42O3/c1-18(7-5-15-25(2,3)29)22-12-13-23-19(8-6-16-26(22,23)4)9-10-20-17-21(27)11-14-24(20)28/h9-10,18,21-23,27,29H,5-8,11-17H2,1-4H3/b19-9+,20-10+/t18-,21-,22-,23+,26-/m1/s1

InChI Key

WGGXZJFAPUZXLC-NGPZEFBZSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=O)O)C

Synonyms

10-keto-25-hydroxyvitamin D3, 10-KHVD, 25-hydroxy-10-oxocholecalciferol, 25-hydroxycholecalciferol-10-one

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=O)O)C

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@@H](CCC3=O)O)C

10-Keto-25-hydroxyvitamin D3 is a metabolite derived from 25-hydroxyvitamin D3, recognized for its unique structural and functional properties. It is characterized by the presence of a keto group at the 10-position of the vitamin D3 molecule, which plays a crucial role in its biological activity. The compound's molecular formula is C26H42O3C_{26}H_{42}O_{3} and it has a molecular weight of 402.62 g/mol. This compound is part of the vitamin D family, which is primarily known for its role in calcium homeostasis and bone metabolism.

That introduce a keto group at the 10-position of the vitamin D3 molecule. This can typically be achieved through oxidation reactions using specific reagents under controlled conditions.
  • Isolation from Natural Sources: Extraction from biological tissues where it occurs naturally can also be a method for obtaining this compound, although this approach may be less common due to the complexity of isolation processes.
  • 10-Keto-25-hydroxyvitamin D3 exhibits significant biological activities that contribute to its physiological roles. Research indicates that this compound can induce differentiation in human monoblastic cell lines, suggesting potential implications in immune response modulation . Additionally, it has been shown to possess bone-resorbing activity comparable to that of other vitamin D metabolites, indicating its relevance in bone metabolism and calcium regulation . The compound's ability to activate signaling pathways involved in cellular differentiation and bone resorption further emphasizes its importance in maintaining skeletal health.

    The synthesis of 10-Keto-25-hydroxyvitamin D3 can be achieved through various methods:

    • In Vitro Enzymatic Conversion: This method utilizes cultured phagocytic cells such as human blood monocytes or kidney cells that naturally convert 25-hydroxyvitamin D3 into 10-keto-25-hydroxyvitamin D3 through enzymatic activity .
    • Chemical Synthesis: Laboratory synthesis involves

    10-Keto-25-hydroxyvitamin D3 has several applications in both research and clinical settings:

    • Research: It is used to study the mechanisms of vitamin D metabolism and its effects on cellular differentiation and immune function.
    • Pharmaceuticals: Potential therapeutic applications include treatments for osteoporosis and other bone-related disorders due to its bone-resorbing activity.
    • Nutritional Supplements: As a metabolite of vitamin D, it may be included in dietary supplements aimed at enhancing bone health and immune function.

    Studies on interaction profiles indicate that 10-Keto-25-hydroxyvitamin D3 interacts with various cellular receptors involved in vitamin D signaling pathways. These interactions can influence gene expression related to calcium transport and immune responses. Additionally, it has been observed that this compound may modulate the activity of other vitamin D metabolites, affecting their efficacy in biological systems .

    10-Keto-25-hydroxyvitamin D3 is part of a broader class of vitamin D metabolites. Here are some similar compounds along with comparisons highlighting their uniqueness:

    Compound NameStructure TypeUnique Features
    25-Hydroxyvitamin D3PrecursorPrimary circulating form of vitamin D; precursor to active forms.
    1,25-Dihydroxyvitamin D3Active formMost biologically active form; regulates calcium metabolism directly.
    19-Nor-10-keto-25-hydroxyvitamin D3DerivativeLacks one carbon atom compared to standard forms; influences differentiation processes uniquely .
    Calcitriol (1,25-dihydroxyvitamin D2)Synthetic analogUsed therapeutically; has similar functions but different receptor interactions.

    The uniqueness of 10-Keto-25-hydroxyvitamin D3 lies in its specific keto modification at the 10-position, which distinguishes it from other metabolites and may confer distinct biological activities not seen in other forms.

    XLogP3

    5.4

    Dates

    Modify: 2023-07-20

    Explore Compound Types